N-phenyl-5-pyridin-4-yl-1H-pyrazole-3-carboxamide
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Description
Pyrazole derivatives, such as the one you’re asking about, are considered pharmacologically important active scaffolds that possess a wide range of pharmacological activities . They are one of the most studied groups of compounds among the azole family .
Synthesis Analysis
Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A huge variety of synthesis methods and synthetic analogues have been reported over the years . For example, a series of 1-H-pyrazole-3-carboxamide derivatives have been designed and synthesized that exhibit excellent FLT3 and CDK inhibition and antiproliferative activities .Molecular Structure Analysis
The molecular conformation in pyrazole derivatives is very similar with twist angles between the triazole, pyrazole and phenyl rings .Chemical Reactions Analysis
Pyrazole derivatives showed a broad spectrum of biological effects, for instance, antitubercular, antifungal, antimalarial, anticancer, and anti-AIDS .Physical and Chemical Properties Analysis
The carbonyl functional groups are antiperiplanar, and the molecule features intermolecular hydrogen bonding between both N H protons and two triflate counterions .Mechanism of Action
Future Directions
The presence of the pyrazole nucleus in different structures leads to diversified applications in different areas such as technology, medicine, and agriculture . Therefore, the development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyrazole scaffold is highly needed in medicinal and agricultural chemistry .
Properties
IUPAC Name |
N-phenyl-3-pyridin-4-yl-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O/c20-15(17-12-4-2-1-3-5-12)14-10-13(18-19-14)11-6-8-16-9-7-11/h1-10H,(H,17,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVORATLVHOFWDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=NN2)C3=CC=NC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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